2,3-Dihydrobenzofuran picrate
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Overview
Description
2,3-Dihydrobenzofuran picrate: is a chemical compound that features a 2,3-dihydrobenzofuran ring system fused with a picrate group The 2,3-dihydrobenzofuran structure consists of a saturated five-membered oxygen heterocycle fused to a benzene ring, while the picrate group is derived from picric acid (2,4,6-trinitrophenol)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran derivatives typically involves the formation of key bonds within the dihydrobenzofuran skeleton. Common methods include:
Cyclization Reactions: These involve the formation of the oxygen-heterocycle ring through cyclization of appropriate precursors.
Rearrangement Reactions: These involve the rearrangement of existing molecular structures to form the dihydrobenzofuran ring.
Industrial Production Methods: Industrial production methods for 2,3-dihydrobenzofuran derivatives often involve catalytic processes to ensure high yields and selectivity. For instance, palladium-catalyzed alkene carboalkoxylation has been used to prepare functionalized 2,3-dihydrobenzofurans .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzofuran picrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups in the picrate moiety to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,3-Dihydrobenzofuran picrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydrobenzofuran picrate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: The parent compound without the picrate group.
Benzofuran: A similar structure but with an unsaturated oxygen heterocycle.
2,3-Dihydrobenzofuran-2-carboxylic acid: A derivative with a carboxylic acid group.
Uniqueness: 2,3-Dihydrobenzofuran picrate is unique due to the presence of the picrate group, which imparts distinct chemical and biological properties. The picrate group enhances the compound’s reactivity and potential bioactivity compared to its simpler analogs .
Properties
CAS No. |
109505-42-2 |
---|---|
Molecular Formula |
C14H11N3O8 |
Molecular Weight |
349.25 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H8O.C6H3N3O7/c1-2-4-8-7(3-1)5-6-9-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,5-6H2;1-2,10H |
InChI Key |
ANQWUHXCNRBQOX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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